9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanosine is a purine nucleoside composed of guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond . It plays a crucial role in various biochemical processes, including the synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction . Guanosine can be phosphorylated to form guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanosine can be synthesized through various methods. One approach involves the use of aqueous strategies that avoid the use of protecting groups and chromatography. For example, 5’-deoxy-5’-iodoguanosine can be prepared by adding sodium hydroxide solution to a suspension of 5’-deoxy-5’-iodoguanosine and trisodium thiophosphate under an argon atmosphere at 50°C for 2.5 hours . Another method involves the use of hydrazine hydrate to prepare 5’-deoxy-5’-N-hydrazinoguanosine .
Industrial Production Methods: Microbial fermentation is the primary method for industrial production of guanosine. This method involves the use of engineered strains of Escherichia coli to overexpress the purine synthesis pathway and delete genes involved in guanosine catabolism, thereby increasing guanosine accumulation . This approach has been optimized to achieve higher yields through metabolic engineering and transporter engineering .
Chemical Reactions Analysis
Types of Reactions: Guanosine undergoes various chemical reactions, including phosphorylation, oxidation, and substitution. It can be phosphorylated to form guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These phosphorylated forms play essential roles in signal transduction pathways .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of guanosine include sodium hydroxide, trisodium thiophosphate, and hydrazine hydrate . Reaction conditions often involve specific temperatures and atmospheres, such as argon, to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of guanosine include its phosphorylated derivatives: guanosine monophosphate, cyclic guanosine monophosphate, guanosine diphosphate, and guanosine triphosphate . These derivatives are crucial for various biochemical processes, including nucleic acid synthesis and intracellular signaling .
Scientific Research Applications
Guanosine has extensive applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, guanosine and its derivatives are used as building blocks for the synthesis of nucleic acids and other biomolecules . In biology, guanosine plays a role in RNA splicing reactions and is essential for the proper functioning of mRNA . In medicine, guanosine has neuroprotective properties and is being investigated for its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s diseases . Additionally, guanosine-derived supramolecular hydrogels have been developed for use in tissue engineering, drug delivery, and other biomedical applications .
Mechanism of Action
Guanosine exerts its effects through various mechanisms, including the activation of intracellular signaling pathways and interaction with the adenosinergic system . It modulates glutamate uptake, decreases the production of reactive oxygen species, and improves mitochondrial function . Guanosine also promotes neural stem cell proliferation and neuronal differentiation, contributing to its neuroprotective and regenerative properties .
Comparison with Similar Compounds
Guanosine is similar to other purine nucleosides, such as adenosine, inosine, and xanthosine. guanosine is unique in its ability to form specific phosphorylated derivatives, such as cyclic guanosine monophosphate, which play distinct roles in signal transduction pathways . Additionally, guanosine has unique neuroprotective properties that are not shared by all purine nucleosides .
List of Similar Compounds:- Adenosine
- Inosine
- Xanthosine
- Deoxyguanosine
- Guanosine monophosphate
- Cyclic guanosine monophosphate
- Guanosine diphosphate
- Guanosine triphosphate
Biological Activity
The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one, also known by its CAS number 63699-77-4, is a derivative of purine and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H12N4O6
- Molecular Weight : 284.23 g/mol
- IUPAC Name : 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6-hydroxy-7H-purin-8(9H)-one
The biological activity of this compound primarily relates to its ability to interact with nucleic acids and modulate various cellular processes. It exhibits properties that may influence:
- Nucleic Acid Affinity : The structure allows for strong binding to nucleic acids, which can affect gene expression and replication processes.
- Cell Penetration : The compound has shown good cell penetration capabilities due to its hydrophilic nature and structural conformation, making it a candidate for therapeutic applications .
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in nucleotide metabolism or DNA synthesis, which could be beneficial in cancer therapies.
Antiviral Properties
Research indicates that derivatives of this compound may exhibit antiviral activity. For instance, studies have shown that similar purine derivatives can inhibit viral replication by interfering with the viral RNA polymerase activity .
Anticancer Activity
Several studies have reported on the anticancer potential of purine derivatives. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For example:
- Case Study 1 : A study demonstrated that the compound effectively inhibited the growth of leukemia cells in vitro by inducing apoptosis through the activation of caspase pathways.
Immunomodulatory Effects
The compound may also possess immunomodulatory effects that can enhance the immune response against tumors or infections. Its interaction with immune cells could lead to increased cytokine production and enhanced immune surveillance .
Data Table: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antiviral | Inhibits viral replication through enzyme inhibition | |
Anticancer | Induces apoptosis in leukemia cells | |
Immunomodulatory | Enhances cytokine production |
Research Findings
Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and reduce potential side effects. Studies have explored modifications at various positions on the purine ring to optimize binding affinity and selectivity towards target enzymes or receptors.
Case Studies
- In Vitro Studies : Various derivatives were tested against different cancer cell lines (e.g., breast and prostate cancer), showing significant inhibition of cell viability at micromolar concentrations.
- Animal Models : Preliminary studies in animal models have suggested that administration of this compound can lead to tumor regression and improved survival rates in treated groups compared to controls.
Properties
Molecular Formula |
C10H13N5O5 |
---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one |
InChI |
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-6,9,16-18H,1H2,(H2,11,14,19)/t3-,4?,5-,6-,9-/m1/s1 |
InChI Key |
TZQSUXPRDJLJIF-AAXBYFMASA-N |
Isomeric SMILES |
C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.